(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
Preparation Methods
The synthesis of 2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol involves several steps, including the methylation of androstane derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Chemical Reactions Analysis
2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and for the development of analytical methods.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: Research involving this compound includes its potential effects on androgen receptors and its role in the development of steroid-based therapies.
Mechanism of Action
The mechanism of action of 2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation of specific gene expression pathways. This interaction can result in various biological effects, including changes in protein synthesis and cellular metabolism .
Comparison with Similar Compounds
2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol is similar to other steroidal compounds such as:
Desoxymethyltestosterone: Both compounds have similar structures and may act as androgen prohormones.
5-alpha-Androst-2-en-17-one: This compound is a metabolite of dehydroepiandrosterone and shares structural similarities with 2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol. The uniqueness of 2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol lies in its specific methylation pattern, which can influence its biological activity and receptor binding affinity.
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-14-5-6-15-7-8-16-17(19(15,2)13-14)9-11-20(3)18(16)10-12-21(20,4)22/h5,15-18,22H,6-13H2,1-4H3/t15-,16-,17+,18+,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHCRFDMFTUIMQ-OGNRNXDYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C1)C)C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948115 |
Source
|
Record name | 2,17-Dimethylandrost-2-en-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2527-18-6 |
Source
|
Record name | 5-alpha-Androst-2-en-17-beta-ol, 2,17-alpha-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,17-Dimethylandrost-2-en-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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